[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride
Description
Chemical Structure: The compound features a cyclobutane core substituted with an aminomethyl group at position 1 (trans configuration) and a benzyloxy group at position 3. The hydrochloride salt enhances solubility and stability. Molecular Formula: Estimated as C₁₃H₁₈ClNO₂ (based on structural analogs). Key Properties:
Properties
IUPAC Name |
[1-(aminomethyl)-3-phenylmethoxycyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11;/h1-5,12,15H,6-10,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPYPHYRXIPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)CO)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1R,3R)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride is a synthetic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 257.75 g/mol
- CAS Number : 2230789-81-6
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biomolecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the benzyloxy group contributes to hydrophobic interactions. These properties may enhance binding affinity to target proteins or enzymes involved in cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain pathogens.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Anticancer | Reduces proliferation in Hela and A549 cell lines | |
| Neuroprotection | Modulates neurotransmitter systems |
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 2230789-81-6 | Antimicrobial, Anticancer |
| [(1R,3R)-3-Aminocyclobutyl]methanol hydrochloride | 1778734-64-7 | Anticancer |
| [(1R,3R)-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1778734-64-7 | Neuroprotective |
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various cyclobutane derivatives found that this compound exhibited significant inhibitory effects against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to be 62.5 µg/mL and 78.12 µg/mL respectively, indicating its potential as an antibacterial agent .
Case Study 2: Anticancer Properties
Research conducted on the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in both Hela (cervical cancer) and A549 (lung cancer) cells. The IC50 values were reported at approximately 226 µg/mL for Hela cells and 242.52 µg/mL for A549 cells, suggesting a dose-dependent response .
Comparison with Similar Compounds
Structural Analogs with Cyclobutane Cores
Compound A : [rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO .
- Molar Mass : 213.71 g/mol .
- Key Differences :
- Replaces the benzyloxy group with a phenyl ring, reducing polarity and increasing lipophilicity.
- Lacks the ether oxygen, limiting hydrogen-bonding capacity compared to the target compound.
- Implications : Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Compound B : [TRANS-3-(AMINOMETHYL)CYCLOBUTYL]METHANOL HCL
- Molecular Formula: C₆H₁₃ClNO (InChI-derived) .
- Molar Mass : ~204.10 g/mol .
- Key Differences :
- Simplified structure lacking the benzyloxy group.
- Smaller molecular weight and reduced steric bulk.
- Implications : Likely higher solubility but diminished receptor-binding specificity due to fewer functional groups.
Analogs with Heterocyclic Modifications
Compound C : 3-(Propan-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-1,2-oxazole-5-carboxamide hydrochloride
- Molecular Formula : C₁₈H₂₄ClN₃O₂ .
- Molar Mass : 349.86 g/mol .
- Key Differences: Incorporates an oxazole-carboxamide moiety, adding hydrogen-bond acceptors and donors. Increased molecular complexity and weight.
Compound D : 4,5-Dichloro-1-methyl-N-[(1R,3R)-3-(aminomethyl)-3-phenylcyclobutyl]-1H-pyrrole-2-carboxamide hydrochloride
- Molecular Formula : C₁₇H₂₀Cl₃N₃O .
- Molar Mass : 388.73 g/mol .
- Key Differences :
- Dichlorinated pyrrole group introduces electronegative substituents.
- Higher halogen content may improve metabolic stability but raise toxicity concerns.
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
